molecular formula C16H12O3 B2695902 Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]- CAS No. 1208395-99-6

Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-

Cat. No. B2695902
CAS RN: 1208395-99-6
M. Wt: 252.269
InChI Key: TZKIHDJSIXVMIQ-UHFFFAOYSA-N
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Description

“Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-” is used for chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .

It is a multi-functional building block used in various chemical reactions, particularly in click chemistry .


Molecular Structure Analysis

The empirical formula of this compound is C16H12O3 . It has a molecular weight of 252.26 .


Chemical Reactions Analysis

This compound is used in chemical probe synthesis . When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of 448.1±40.0 °C and a predicted density of 1.220±0.06 g/cm3 . The compound should be stored at -20°C .

Scientific Research Applications

Antitumor Activity

Compounds within the methanone family, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have shown potent antitumor activities. They inhibit tubulin polymerization, induce cell cycle arrest in the G2/M phase, and trigger apoptosis in tumor cell lines. This suggests potential applications in developing anticancer therapies (H. I. Magalhães et al., 2013).

Herbicidal Activity

The synthesis and evaluation of aryl-naphthyl methanone derivatives have demonstrated their potential as herbicides. Some derivatives displayed significant herbicidal activity, indicating their application in agricultural sciences to develop new herbicidal agents (Ying Fu et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has shown effective antioxidant power. These compounds could be promising molecules due to their potential antioxidant properties, relevant in pharmaceutical and food industries (Yasin Çetinkaya et al., 2012).

Nonlinear Optical (NLO) Properties

The structural and spectral studies of novel bioactive benzophenone derivatives, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, have identified potent anti-tumor agents with potential applications in materials science, particularly in the development of NLO materials for optical and electronic devices (B. Revathi et al., 2018).

Antimicrobial Activity

The synthesis and characterization of various methanone derivatives have revealed their antimicrobial potential. Such compounds have been tested against different bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (D. Ashok et al., 2017).

Mechanism of Action

Target of Action

The primary target of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is G-protein coupled receptors, specifically the glutamate receptor 5 . These receptors play a crucial role in transmitting signals in the brain and are involved in various physiological processes.

Mode of Action

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone interacts with its targets through a unique mechanism. It is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target .

Biochemical Pathways

It is known that the compound can influence the signaling of glutamate receptor 5, potentially affecting downstream effects related to this receptor’s function .

Result of Action

The molecular and cellular effects of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone’s action are largely dependent on the specific biological target it modifies. Given its mechanism of action, it is likely that the compound could induce significant changes in cellular signaling and function .

Future Directions

The compound’s potential for downstream applications via the alkyne tag suggests it could be used in future chemical biology experiments . Its use in the synthesis of photoaffinity probes of various biological targets also indicates potential future directions .

properties

IUPAC Name

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKIHDJSIXVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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